Stereochemical Identity: (2R)-1-Butylazetidine-2-carboxylic acid vs. (2S)-1-Butylazetidine-2-carboxylic acid
(2R)-1-Butylazetidine-2-carboxylic acid is the enantiomerically pure (R)-isomer, whereas the (2S)-enantiomer bears the opposite absolute configuration at the α‑carbon . The two enantiomers are distinct chemical entities with non‑superimposable mirror‑image structures. In peptidomimetic applications, the (R)- vs. (S)-configuration of azetidine‑2‑carboxylic acid residues dictates the handedness of the turn conformation and, consequently, the spatial presentation of pharmacophoric elements [1]. Procurement of the correct enantiomer is essential to maintain target‑binding geometry and biological readouts.
| Evidence Dimension | Absolute configuration at C-2 |
|---|---|
| Target Compound Data | (R)-configuration |
| Comparator Or Baseline | (2S)-1-Butylazetidine-2-carboxylic acid: (S)-configuration |
| Quantified Difference | Inversion of stereochemistry (enantiomers) |
| Conditions | Structural/chemical identity |
Why This Matters
Use of the incorrect enantiomer can invert or abolish biological activity, rendering structure‑activity relationship (SAR) studies invalid and wasting synthesis resources.
- [1] Couty F, Evano G, Vargas-Sanchez M, Bouzas G. Practical asymmetric preparation of azetidine-2-carboxylic acid. J Org Chem. 2005;70(22):9028-9031. DOI: 10.1021/jo0515881. View Source
